molecular formula C13H24O2Si B14900938 4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one

4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one

Cat. No.: B14900938
M. Wt: 240.41 g/mol
InChI Key: KULLMVZATQYVNT-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a tert-butyldimethylsilyloxy group and a methyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection strategies with TBDMS-Cl and appropriate bases under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is utilized in several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is unique due to its cyclohexenone core, which imparts distinct reactivity and stability compared to other silyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and reactivity are required.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2Si/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h9,12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULLMVZATQYVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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